molecular formula C18H22N2O2S B5149390 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide

Cat. No.: B5149390
M. Wt: 330.4 g/mol
InChI Key: NNJCGFLNBBECHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide, commonly known as DNQX, is a potent antagonist of ionotropic glutamate receptors. DNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

DNQX acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. DNQX binds to the receptor site of glutamate, preventing its activation and subsequent ion influx. This leads to the inhibition of synaptic transmission mediated by these receptors.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by DNQX has been shown to have various biochemical and physiological effects. DNQX can reduce the release of neurotransmitters, such as dopamine and acetylcholine, and inhibit the induction of long-term potentiation (LTP) in the hippocampus. DNQX can also reduce the excitotoxicity and neuronal damage caused by excessive glutamate release.

Advantages and Limitations for Lab Experiments

DNQX has several advantages as a research tool, including its potency, selectivity, and reversibility. DNQX can be used to selectively block AMPA and kainate receptors without affecting NMDA receptors, allowing for the investigation of the specific roles of these receptors in various processes. However, DNQX has some limitations, including its short duration of action and potential off-target effects.

Future Directions

There are several future directions for the use of DNQX in scientific research. One direction is to investigate the role of AMPA and kainate receptors in the regulation of synaptic plasticity and learning and memory. Another direction is to explore the potential therapeutic applications of DNQX in neurological disorders, such as epilepsy and stroke. Additionally, the development of new DNQX derivatives with improved pharmacokinetic properties and selectivity could enhance its usefulness as a research tool.

Synthesis Methods

DNQX can be synthesized using a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde, followed by the reaction with 3-(3,4-dihydro-2(1H)-isoquinolinyl)propylamine to form the intermediate product. The final step involves the reaction of the intermediate product with benzenesulfonyl chloride to yield DNQX.

Scientific Research Applications

DNQX is a widely used research tool in neuroscience to study the role of glutamate receptors in synaptic transmission, plasticity, and excitotoxicity. DNQX has been used to investigate the contribution of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. DNQX has also been used to study the mechanisms underlying drug addiction and withdrawal.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-23(22,18-9-2-1-3-10-18)19-12-6-13-20-14-11-16-7-4-5-8-17(16)15-20/h1-5,7-10,19H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJCGFLNBBECHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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